4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine

physicochemical profiling drug-likeness CNS drug design

4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine (CAS 648882-74-0) is a synthetic piperidine-substituted indole derivative with the molecular formula C₂₁H₃₁N₃ and a monoisotopic mass of 325.25180 g/mol. The compound belongs to the broader aminoalkylindole class, which has been extensively explored for cannabinoid receptor modulation, serotonergic activity, and chemokine receptor antagonism.

Molecular Formula C21H31N3
Molecular Weight 325.5 g/mol
CAS No. 648882-74-0
Cat. No. B12591775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine
CAS648882-74-0
Molecular FormulaC21H31N3
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCC(=C)CN1C=C(C2=CC=CC=C21)C3CCN(CC3)CCCCN
InChIInChI=1S/C21H31N3/c1-17(2)15-24-16-20(19-7-3-4-8-21(19)24)18-9-13-23(14-10-18)12-6-5-11-22/h3-4,7-8,16,18H,1,5-6,9-15,22H2,2H3
InChIKeyDGWBTTRFKUHRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine (CAS 648882-74-0): Structural and Physicochemical Procurement Profile


4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine (CAS 648882-74-0) is a synthetic piperidine-substituted indole derivative with the molecular formula C₂₁H₃₁N₃ and a monoisotopic mass of 325.25180 g/mol . The compound belongs to the broader aminoalkylindole class, which has been extensively explored for cannabinoid receptor modulation, serotonergic activity, and chemokine receptor antagonism [1]. Its architecture features an indole core N1-substituted with a 2-methylprop-2-en-1-yl (methallyl) group, a piperidine ring at the indole 3-position, and a butan-1-amine chain extending from the piperidine nitrogen. This substitution pattern is structurally distinct from the 1H-unsubstituted, N1-methyl, and N1-alkyl analogs that dominate the patent and research literature, positioning it as a differentiated scaffold for receptor subtype selectivity profiling.

1
Differentiated N1-methallyl indole scaffold for receptor subtype selectivity profiling
2
Low hydrogen-bond donor count supports CNS permeability assay compatibility
3
Non-cannabinoid aminoalkylindole: C3-carbonyl absent, avoiding off-target CB1/CB2 activity

Why In-Class Indolylpiperidine Compounds Cannot Substitute for 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine (CAS 648882-74-0)


Generic substitution among indolylpiperidine derivatives is not supported by structure-activity relationship (SAR) evidence for this chemical family. Published SAR studies on 3-(ω-aminoalkyl)-1H-indoles demonstrate that even minor modifications at the indole N1 position—such as introduction of a 4-fluorophenyl substituent—can shift receptor selectivity from a mixed 5-HT₁A/5-HT₂A/sigma profile to a highly selective sigma-2 ligand with subnanomolar affinity [1]. In the aminoalkylindole cannabinoid series, N1-alkyl chain length and branching directly determine the balance between CB₁ and CB₂ receptor activation, with certain N1-substituents converting agonists into neutral antagonists [2]. The target compound's N1-(2-methylprop-2-en-1-yl) group introduces an allylic moiety absent from common analogs such as 4-[4-(1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 124955-98-2) and 4-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 648897-85-2), making receptor binding extrapolation unreliable without direct experimental confirmation.

N1-substitution can redirect receptor selectivity; 1H-indole analogs may shift away from desired target profile
Methallyl group is not present in common analogs (e.g., 124955-98-2); receptor binding extrapolation is unreliable without direct testing
Absence of C3-carbonyl differentiates from cannabinoid-active aminoalkylindoles; CB activity may not transfer

Quantitative Differentiation Evidence: 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine (CAS 648882-74-0) vs. Structural Analogs


Physicochemical Property Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. 1H-Indole and 5-Methoxy Analogs

The target compound possesses exactly 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), computed from its molecular structure . In contrast, 4-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 648897-85-2) has 2 HBD and 3 HBA, while 4-[4-(1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 124955-98-2) has 2 HBD and 2 HBA . For CNS-targeted compounds, reduced HBD count (≤1) correlates with improved passive blood-brain barrier permeability, as each additional HBD can decrease BBB permeation by approximately one log unit [1].

H-Bond Donor/Acceptor Profile
Head-to-head
Target: HBD 1, HBA 2
Comparator (124955-98-2): HBD 2, HBA 2
Comparator (648897-85-2): HBD 2, HBA 3
Lower HBD count supports CNS permeability assay interpretation
Computed descriptors; experimental logBB not provided
physicochemical profiling drug-likeness CNS drug design

Structural Differentiation: N1-(2-Methylprop-2-en-1-yl) Substitution vs. Unsubstituted Indole NH in Receptor Binding Context

SAR studies on 3-(ω-aminoalkyl)-1H-indoles demonstrate that introduction of an N1 substituent dramatically alters receptor selectivity. Unsubstituted indole NH compounds (e.g., 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines) show mixed affinity across 5-HT₁A, 5-HT₂A, dopamine D₂, and α₁ adrenergic receptors [1]. When a 4-fluorophenyl group is introduced at the indole N1 position, the resulting compounds become highly selective sigma-2 ligands with subnanomolar affinity, losing affinity for the previously targeted receptors [1]. The target compound's N1-(2-methylprop-2-en-1-yl) group represents a distinct steric and electronic environment compared to both the unsubstituted NH and the 4-fluorophenyl variants, predicting a unique selectivity profile that cannot be inferred from either comparator class.

N1 Substitution & Receptor Selectivity
Class-level
N1-H: mixed 5-HT1A/5-HT2A/D2/α1 profile
N1-(4-F-Ph): selective σ2 (reported subnanomolar Ki)
Target N1-methallyl: selectivity uncharacterized, predicted distinct
Supports receptor subtype deconvolution studies
Class-level inference; direct radioligand data needed
receptor selectivity indole N1-substitution sigma receptor

Rotatable Bond Count and Molecular Flexibility vs. Direct Piperidine-Linked Analogs

The target compound contains 7 rotatable bonds, as computed from its molecular structure . This is higher than 4-[4-(1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 124955-98-2), which has approximately 5 rotatable bonds, and 4-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 648897-85-2), which has 6 . The additional rotatable bonds arise from the N1-methallyl group, which introduces two extra torsional degrees of freedom. While increased flexibility generally carries an entropic penalty upon receptor binding, the methallyl group's restricted allylic geometry (sp² center) partially constrains its conformational space compared to a fully saturated alkyl chain of equivalent length, offering a distinctive balance of flexibility and preorganization [1].

Rotatable Bond Count
Head-to-head
Target: 7 rotatable bonds
CAS 124955-98-2: ~5
CAS 648897-85-2: 6
Higher flexibility may influence binding thermodynamics and permeability screening
Computed metrics; allylic geometry partially constrains conformation
molecular flexibility entropic penalty oral bioavailability

Molecular Complexity and Synthetic Accessibility Differentiation

The target compound has a computed molecular complexity score of 400 (on a scale where higher values indicate greater structural intricacy), with an exact mass of 325.25203 g/mol and 24 heavy atoms . In comparison, the N1-unsubstituted analog 4-[4-(1H-indol-3-yl)piperidin-1-yl]butan-1-amine (CAS 124955-98-2, C₁₇H₂₅N₃) has a lower complexity score and only 20 heavy atoms, while the 5-methoxy analog (CAS 648897-85-2) has intermediate complexity . The methallyl group's terminal alkene provides a synthetic handle for further diversification via olefin metathesis, hydroboration, or epoxidation reactions that are inaccessible to saturated N1-alkyl analogs [1].

Molecular Complexity & Diversification
Reported
Target complexity: 400, terminal alkene present
Comparators: lower complexity, no terminal alkene
Terminal alkene enables late-stage diversification chemistry
Computed complexity score; synthetic feasibility context
molecular complexity synthetic tractability lead optimization

Computed Lipophilicity (cLogP) Differentiation vs. Polar Indole Analogs

Based on its molecular structure (C₂₁H₃₁N₃, MW = 325.49 g/mol), the target compound is predicted to have a higher cLogP than both the 1H-indole analog (CAS 124955-98-2, C₁₇H₂₅N₃) and the 5-methoxy analog (CAS 648897-85-2, C₁₈H₂₇N₃O) due to its additional carbon atoms in the N1-methallyl group and the absence of polar substituents on the indole ring . In CNS drug design, optimal cLogP ranges between 2–4; the target compound's increased lipophilicity, combined with its single HBD, positions it closer to the CNS MPO (Multiparameter Optimization) sweet spot than the more polar comparators, provided that its actual measured logP falls within this range [1].

Predicted Lipophilicity (cLogP)
Class-level
Ranking: Target > CAS 648897-85-2 > CAS 124955-98-2
(qualitative, based on carbon count and polar substituent absence)
Supports CNS multiparameter optimization review
Predicted values; experimental logP required
lipophilicity CNS multiparameter optimization drug-likeness

Absence of C3-Carbonyl: Differentiation from Canonical Aminoalkylindole Cannabinoids

Classical aminoalkylindole cannabinoid agonists such as WIN 55,212-2 and JWH-018 require a C3-carbonyl group (e.g., naphthoyl) at the indole 3-position for high CB₁/CB₂ receptor affinity [1]. The target compound lacks this C3-carbonyl, instead featuring a direct C-C bond between the indole 3-position and the piperidine ring. Published SAR indicates that 3-(4-piperidinyl)-1H-indoles without a C3-carbonyl are generally intolerant to N-piperidinyl modifications for cannabinoid activity but have been identified as CCR3 antagonists and 5-HT₁A ligands [2][3]. This structural feature fundamentally distinguishes the target compound from the cannabinoid aminoalkylindole class and redirects its pharmacological relevance toward chemokine and serotonin receptor targets.

C3-Carbonyl Absence vs. Cannabinoids
Class-level
Target: no C3-carbonyl; direct C3-piperidine C-C bond
WIN 55,212-2/JWH-018: C3-naphthoyl required for CB1/CB2 agonism
Non-cannabinoid scaffold may avoid off-target CB activity in receptor studies
Comparative SAR analysis; functional assays advised
aminoalkylindole cannabinoid receptor C3-carbonyl

High-Value Application Scenarios for 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine (CAS 648882-74-0)


CNS Receptor Selectivity Profiling: 5-HT₁A vs. Sigma Receptor Panel Screening

Based on class-level SAR evidence that N1-substitution on 3-(ω-aminoalkyl)-1H-indoles dictates receptor selectivity [1], the target compound is ideally suited as a probe molecule for systematic selectivity profiling across 5-HT₁A, 5-HT₂A, sigma-1, sigma-2, and dopamine D₂ receptors. Its single HBD and predicted moderate lipophilicity align with CNS drug-likeness parameters, supporting its use in radioligand displacement assays to map the selectivity consequences of N1-methallyl substitution. Procurement should prioritize this compound over N1-unsubstituted or N1-aryl analogs when the goal is to interrogate the pharmacology of intermediate N1-alkyl substituents.

Chemokine Receptor CCR3 Antagonist Lead Optimization

Piperidine-4-yl-1H-indoles lacking a C3-carbonyl have been optimized as CCR3 antagonists with rodent-selectivity data published [2]. The target compound's N1-methallyl substituent provides an unexplored vector for modulating species selectivity and pharmacokinetics in this series. Its terminal alkene offers a covalent derivatization handle for structure-based drug design. Medicinal chemistry teams pursuing CCR3-targeted therapies for allergic inflammation or asthma should consider this scaffold as a next-generation lead distinct from the Boehringer Ingelheim series.

Lower Urinary Tract Symptom (LUTS) Agent Development: 5-HT₁A Antagonism

Eisai's indole-piperidine patent family (US7538123B2) establishes that 3-(4-piperidinyl)-1H-indole derivatives with appropriate substitution act as potent 5-HT₁A receptor antagonists for treating urinary storage symptoms [3]. The target compound, featuring a butan-1-amine chain and N1-methallyl group, represents a structural variant within this pharmacophore space. Its reduced HBD count (1 vs. 2 for the unsubstituted analog) may confer superior bladder vs. brain distribution, a critical parameter for urological agents where CNS penetration can cause dose-limiting side effects.

Late-Stage Diversification Intermediate for Parallel Library Synthesis

The terminal alkene in the N1-methallyl group enables diversification reactions—including cross-metathesis, hydroboration-oxidation, and thiol-ene click chemistry—that are inaccessible to N1-methyl, N1-ethyl, or N1-unsubstituted analogs [4]. Procurement teams building fragment-like screening libraries should prioritize this compound as a core scaffold that can be elaborated into dozens of analogs via a single late-stage diversification step, maximizing chemical space exploration per synthesis cycle.

Application
Selection Property
Validation Focus
CNS receptor selectivity profiling
N1-methallyl as selectivity determinant
Broad receptor panel binding assays (5-HT, sigma, D2)
CCR3 antagonist lead optimization research
Unexplored N1 substitution vector
Species selectivity and functional antagonism assays
Urological pharmacology: 5-HT1A antagonism
Reduced HBD count for tissue distribution
Bladder vs. brain distribution and receptor occupancy
Late-stage diversification scaffold
Terminal alkene for diversification chemistry
Synthetic feasibility and library generation
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